

Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research

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For Immediate Release

This technical whitepaper provides an in-depth overview of N-tert-butoxycarbonyl-L-valine (**Boc-L-Valine**), a critical amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis and analysis protocols, and its pivotal role in the construction of complex molecular architectures.

Core Compound Data

Boc-L-Valine, systematically known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, is a protected form of the essential amino acid L-valine. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled and sequential peptide bond formation, a cornerstone of modern synthetic peptide chemistry.



| Property | Value | References |
|-------------------|--|--------------|
| CAS Number | 13734-41-3 | [1][2][3] |
| Molecular Weight | 217.26 g/mol | |
| Molecular Formula | C10H19NO4 | _ |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-80 °C | - |
| Solubility | Freely soluble in ethanol, ether, and chloroform; slightly soluble in water. | |
| Optical Rotation | [α]20/D -6.2±0.5°, c = 1% in acetic acid | |

Synthesis and Purification

The synthesis of **Boc-L-Valine** is typically achieved by the reaction of L-valine with a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride), under basic conditions.

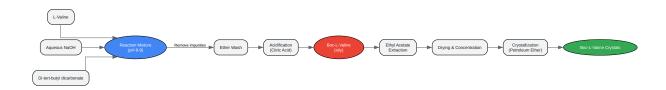
General Synthesis Protocol

A common method for the laboratory-scale synthesis of **Boc-L-Valine** involves the following steps:

- Dissolution: L-valine is dissolved in an aqueous solution of sodium hydroxide.
- Addition of Boc Anhydride: Di-tert-butyl dicarbonate is added to the solution. The reaction is typically stirred at a controlled temperature to ensure complete reaction.
- pH Adjustment: The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) to facilitate the reaction.
- Extraction of Unreacted Reagents: The reaction mixture is washed with an organic solvent, such as diethyl ether, to remove unreacted Boc anhydride and other impurities.



- Acidification and Product Precipitation: The aqueous layer is acidified, typically with a citric
 acid solution, to precipitate the oily Boc-L-Valine product.
- Product Extraction and Crystallization: The precipitated product is extracted with an organic solvent like ethyl acetate. The organic extract is then dried and concentrated. The addition of a non-polar solvent, such as petroleum ether, induces crystallization.
- Isolation and Drying: The resulting crystals of Boc-L-Valine are filtered, washed, and dried to yield the final product.



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General workflow for the synthesis of **Boc-L-Valine**.

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Valine is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In this methodology, the Boc group serves as a temporary protecting group for the N-terminus of the amino acid.

The Boc/Bzl SPPS Cycle

The iterative cycle of peptide chain elongation using Boc-protected amino acids involves several key steps:

 Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This





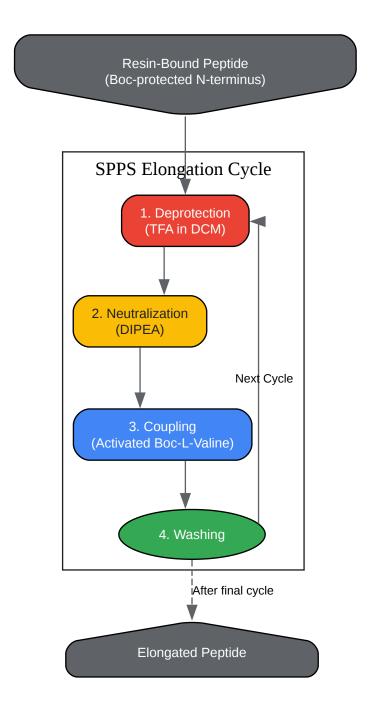


exposes the free amino group for the next coupling step.

- Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine.
- Coupling: The next Boc-protected amino acid (e.g., Boc-L-Valine) is activated and coupled
 to the free amino group of the growing peptide chain. Common activating agents include
 dicyclohexylcarbodiimide (DCC) or HBTU/HATU.
- Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).





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